molecular formula C7H8N2O B11922408 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile

Cat. No.: B11922408
M. Wt: 136.15 g/mol
InChI Key: PMFRHTXYHJOLAB-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopropane ring attached to the aziridine ring, along with a carbonitrile group. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonyl chloride with aziridine-2-carbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.

    Substitution Reactions: The carbonitrile group can participate in substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids, bases

Major Products Formed: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles.

Scientific Research Applications

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: Aziridine derivatives have been explored for their potential anticancer and antimicrobial properties.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can open up upon nucleophilic attack, leading to the formation of various products. The carbonitrile group can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

  • Aziridine-2-carboxylic acid derivatives
  • Aziridine-2-carboxamide
  • Cyclopropanecarbonyl aziridine

Uniqueness: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which impart distinct reactivity and properties compared to other aziridine derivatives. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)aziridine-2-carbonitrile

InChI

InChI=1S/C7H8N2O/c8-3-6-4-9(6)7(10)5-1-2-5/h5-6H,1-2,4H2

InChI Key

PMFRHTXYHJOLAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CC2C#N

Origin of Product

United States

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